4,6-Dimethoxypyrimidin-2(1H)-one
Overview
Description
“4,6-Dimethoxypyrimidin-2(1H)-one” is a chemical compound with the molecular formula C6H9N3O2 . It is also known as 2-Amino-4,6-dimethoxypyrimidine . This compound is identified as a degradation product of sulfosulphuron in agricultural soil .
Molecular Structure Analysis
The molecular weight of “4,6-Dimethoxypyrimidin-2(1H)-one” is 155.15 g/mol . The molecular structure of this compound can be represented by the InChI string: InChI=1S/C6H9N3O2/c1-10-4-3-5 (11-2)9-6 (7)8-4/h3H,1-2H3, (H2,7,8,9) .
Chemical Reactions Analysis
Pyrimidines, including “4,6-Dimethoxypyrimidin-2(1H)-one”, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The key mechanism of action of these compounds involves the suppression of the cyclooxygenase (COX) enzymes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4,6-Dimethoxypyrimidin-2(1H)-one” include a density of 1.2±0.1 g/cm3, boiling point of 356.4±45.0 °C at 760 mmHg, and a molar refractivity of 40.0±0.3 cm3 .
Scientific Research Applications
Antimicrobial Activity : 4,6-Dimethoxypyrimidin derivatives have been synthesized and evaluated for their antibacterial activities against various bacterial strains. Some of these compounds showed good antibacterial activity, comparable to standard antibiotics like Penicillin and Erythromycin (Dişli, Mercan, & Yavuz, 2013).
Antiproliferative Activity : Compounds derived from 4,6-Dimethoxypyrimidin showed significant antiproliferative activity against human tumor cell lines. These derivatives were identified through a microwave-assisted multicomponent synthesis (Patel et al., 2022).
Photodissociable Dimer Reduction Products : Studies on 2-thiopyrimidine derivatives, including 4,6-Dimethoxypyrimidin, revealed their ability to undergo photodissociation, regenerating the parent monomers. This has implications for nucleic acid photochemistry (Wrona, Giziewicz, & Shugar, 1975).
Herbicidal Activity : Novel 4,6-Dimethoxypyrimidin-2-yloxy phenoxy acetates were synthesized and showed high herbicidal activity against monocotyledonous plants (Jiang, Wang, Wang, & Teng, 2010).
Crystal Chemistry : 4,6-Dimethoxypyrimidin-2-amine’s interaction with other molecules has been studied for its supramolecular chain formation, which is important in understanding molecular interactions in crystallography (Ebenezer & Muthiah, 2010).
Synthesis Methodology : Research has been conducted on the synthesis of 2-amino-4,6-dimethoxypyrimidine using environmentally safer reagents, highlighting the importance of green chemistry in pharmaceutical and chemical manufacturing (Xiong, Zhou, & Xiao, 2014).
Stability Studies : The dimerization constant and lifetime of 2-Ureido-4[1H]-pyrimidinone dimers, which are structurally related to 4,6-Dimethoxypyrimidin, have been studied. These findings are significant in understanding molecular interactions and stability (Söntjens, Sijbesma, Van Genderen, & Meijer, 2000).
properties
IUPAC Name |
4,6-dimethoxy-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-3-5(11-2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHHLJFHCUVHRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=O)N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551043 | |
Record name | 4,6-Dimethoxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethoxypyrimidin-2(1H)-one | |
CAS RN |
13223-26-2 | |
Record name | 4,6-Dimethoxy-2-hydroxypyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13223-26-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dimethoxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60551043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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